molecular formula C4H8O4S B13208680 Ethyl2-sulfinoacetate

Ethyl2-sulfinoacetate

Cat. No.: B13208680
M. Wt: 152.17 g/mol
InChI Key: YYZGTGGYZPBDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-sulfinoacetate (IUPAC: ethyl 2-sulfinoacetate) is an organosulfur compound characterized by a sulfino (-S(O)OH) functional group attached to the α-carbon of an ethyl acetate backbone. These analogs differ in oxidation state and substituent groups, leading to variations in physicochemical properties, reactivity, and applications. Below, we compare these analogs using data from crystallographic studies, safety reports, and synthesis literature.

Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

2-ethoxy-2-oxoethanesulfinic acid

InChI

InChI=1S/C4H8O4S/c1-2-8-4(5)3-9(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

YYZGTGGYZPBDLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-sulfinoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a low temperature (between -5°C and 10°C) and then adding sulfonyl chloride dropwise. The mixture is then allowed to react at room temperature (20-25°C) for several hours. After the reaction is complete, the mixture is subjected to reduced pressure distillation to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs and environmental impact. The use of green chemistry principles, such as avoiding reaction solvents and capturing acidic gases, is emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-sulfinoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl2-sulfinoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl2-sulfinoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The sulfur-containing functional group significantly influences molecular geometry and intermolecular interactions:

Compound Name Functional Group Key Structural Features (Bond Lengths/Angles) Source (Evidence ID)
Ethyl 2-(phenylsulfonyl)acetate Sulfonyl (-SO₂-) C–S bond length: ~1.76 Å; S–O bonds: ~1.43 Å. Planar geometry around sulfur due to resonance stabilization.
Ethyl 2-(methylsulfanyl)acetate Sulfanyl (-S-) C–S bond length: ~1.82 Å; tetrahedral geometry at sulfur. Limited resonance, leading to flexibility.
Ethyl 2-(ethylsulfinyl)acetate Sulfinyl (-SO-) C–S bond length: ~1.70 Å; S–O bond: ~1.49 Å. Distorted tetrahedral geometry due to lone pairs on sulfur.
Ethyl 2-[(ethoxycarbonyl)thio]acetate Thioester (-S-COO-) C–S bond: ~1.81 Å; C=O bond: ~1.21 Å. Conjugation between thioester and carbonyl groups enhances stability.

Key Observations :

  • Sulfonyl groups exhibit shorter C–S bonds and planar geometries due to resonance, while sulfanyl groups adopt flexible tetrahedral configurations .
  • Sulfinyl derivatives (e.g., ethyl 2-(ethylsulfinyl)acetate) show intermediate bond lengths and distorted geometries, reflecting partial double-bond character .

Reactivity and Stability

The oxidation state of sulfur dictates chemical behavior:

  • Sulfanyl (-S-) : Prone to oxidation, forming sulfoxides (-SO-) and sulfones (-SO₂-). For example, thioethers like ethyl 2-(methylsulfanyl)acetate oxidize to sulfoxides under mild conditions .
  • Sulfinyl (-SO-) : Further oxidation yields sulfonyl derivatives. Ethyl 2-(ethylsulfinyl)acetate can be oxidized to its sulfonyl analog using peroxides .
  • Sulfonyl (-SO₂-): Highly stable due to resonance stabilization; resistant to further oxidation.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point Solubility (Polarity) Source (Evidence ID)
Ethyl 2-(phenylsulfonyl)acetate 228.26 No data Low (hydrophobic aryl group)
Ethyl 2-(methylsulfanyl)acetate 150.20 No data Moderate (polar S–CH₃ group)
Ethyl 2-(ethylsulfinyl)acetate 342.34 No data High (polar SO group)
Ethyl 2-[(ethoxycarbonyl)thio]acetate 228.34 No data Moderate (thioester polarity)

Key Observations :

  • Sulfonyl and aryl-containing derivatives (e.g., ethyl 2-(phenylsulfonyl)acetate) exhibit lower solubility due to hydrophobic aromatic rings .
  • Sulfinyl and thioester analogs display higher polarity, enhancing solubility in polar solvents .

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